molecular formula C12H10KO B082265 o-Phenylphenol potassium salt CAS No. 13707-65-8

o-Phenylphenol potassium salt

Cat. No.: B082265
CAS No.: 13707-65-8
M. Wt: 209.30 g/mol
InChI Key: LEUKGHVZJCKWMI-UHFFFAOYSA-N
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Description

o-Phenylphenol potassium salt (POPP; CAS 1323-23-9) is the potassium derivative of o-phenylphenol (OPP), a biphenyl compound used as a fungicide, disinfectant, and preservative. POPP, along with its sodium counterpart (SOPP), enhances water solubility compared to the parent compound OPP, making it suitable for formulations in cleaning agents, agricultural products, and cosmetics . Its primary applications include:

  • Disinfection: Effective against bacteria, fungi, and viruses in industrial and household settings .
  • Agriculture: Post-harvest treatment for fruits and vegetables to prevent microbial spoilage .
  • Material Preservation: Used in wood, leather, and textiles as a biocide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of o-Phenylphenol potassium salt typically involves the neutralization of o-phenylphenol with potassium hydroxide. The reaction can be represented as follows:

C12H10O+KOHC12H9OK+H2OC_{12}H_{10}O + KOH \rightarrow C_{12}H_{9}OK + H_{2}O C12​H10​O+KOH→C12​H9​OK+H2​O

In this reaction, o-phenylphenol (C_{12}H_{10}O) reacts with potassium hydroxide (KOH) to form this compound (C_{12}H_{9}OK) and water (H_{2}O). The reaction is usually carried out in an aqueous medium at room temperature.

Industrial Production Methods

Industrial production of this compound involves the same neutralization reaction but on a larger scale. The process includes dissolving o-phenylphenol in an organic solvent, followed by the addition of potassium hydroxide solution. The product is then separated, filtered, and dried to obtain the final compound .

Chemical Reactions Analysis

Types of Reactions

o-Phenylphenol potassium salt undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form hydroquinones.

    Electrophilic Aromatic Substitution: The compound is highly reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Quinones

    Reduction: Hydroquinones

    Electrophilic Aromatic Substitution: Substituted phenols

Scientific Research Applications

Antimicrobial Properties

OPP-K exhibits significant antimicrobial activity, making it suitable for various disinfection applications. It is commonly used in:

  • Healthcare Settings: OPP-K is utilized in hand sanitizers and surface disinfectants in hospitals and medical practices to prevent the spread of infections .
  • Food Industry: It serves as a disinfectant for food handling areas and is included in formulations for sanitizing equipment .

Agricultural Uses

In agriculture, OPP-K is employed as a fungicide:

  • Postharvest Treatment: It is applied to citrus fruits to inhibit mold growth during storage and transport .
  • Seed Treatment: OPP-K is used to disinfect seed boxes and control diseases like apple canker during the dormant period .

Cosmetic Applications

As a preservative, OPP-K is included in cosmetic formulations at concentrations up to 0.2% . Its role ensures the stability and safety of products by preventing microbial contamination.

Data Tables

Application Area Specific Use Concentration Regulatory Status
HealthcareHand sanitizers2% [w/v]Approved for use
AgriculturePostharvest fungicideVariesRegistered as pesticide
CosmeticsPreservativeMax 0.2%Safe for use

Efficacy in Healthcare Settings

A study demonstrated that OPP-K formulations effectively reduced microbial load on hands when used as a hand sanitizer. In clinical settings, the use of OPP-K led to a significant decrease in hospital-acquired infections .

Impact on Agricultural Practices

Research indicated that treating citrus fruits with OPP-K significantly reduced mold incidence during storage compared to untreated controls. This application not only preserves fruit quality but also extends shelf life, benefiting both producers and consumers .

Safety Assessments in Cosmetics

A review by the European Commission concluded that OPP-K is safe for use in rinse-off cosmetic products at specified concentrations, highlighting its low risk of skin irritation or sensitization . This assessment supports its continued use in personal care products.

Mechanism of Action

The antimicrobial action of o-Phenylphenol potassium salt is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and leakage of cellular contents. This ultimately results in cell death. The molecular targets include membrane proteins and lipids, and the pathways involved are related to membrane integrity and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Chemical and Physical Properties

Property o-Phenylphenol (OPP) Sodium Salt (SOPP) Potassium Salt (POPP) Nonylphenol (NP)
Molecular Formula C₁₂H₁₀O C₁₂H₉NaO C₁₂H₉KO C₁₅H₂₄O
Solubility in Water Low (1.2 g/L) High (500 g/L) High (450 g/L) Low (5.6 mg/L)
pH in Solution Neutral Alkaline (~12) Alkaline (~12) Neutral
Volatility Semi-volatile Non-volatile Non-volatile Semi-volatile

Key Differences :

  • Solubility : POPP and SOPP exhibit higher aqueous solubility than OPP due to ionic dissociation, facilitating their use in liquid disinfectants .
  • Reactivity : POPP and SOPP are incompatible with strong oxidizers and acids, whereas OPP is more stable under neutral conditions .

Efficacy as Disinfectants

Compound Target Microorganisms Minimum Inhibitory Concentration (MIC) Phenol Coefficient*
OPP Bacteria, fungi, viruses 0.1–1.0% 10–15
SOPP/POPP Broad-spectrum biocides 0.05–0.5% 20–30
4-t-Butylphenol Limited efficacy 1.0–5.0% 5–8

Phenol coefficient against *Salmonella typhosa .

  • Mechanism : OPP disrupts microbial cell membranes, while SOPP/POPP enhance penetration due to alkaline pH, increasing efficacy .
  • Formulations : POPP is used in commercial products like Amphyl, combined with surfactants for synergistic effects .

Toxicological Profiles

Endpoint OPP SOPP/POPP Nonylphenol (NP)
Acute Oral LD₅₀ (Rat) 2,700 mg/kg >2,000 mg/kg 1,200 mg/kg
Carcinogenicity Bladder tumors (rats) at ≥2% diet Urothelial hyperplasia (rats) Endocrine disruption
Environmental Fate Moderate BCF (51) Rapid dissociation to OPP High persistence

Critical Findings :

Regulatory and Environmental Impact

Region OPP SOPP/POPP NP
EU Allowed in cosmetics (≤0.15%) Banned in cosmetics Restricted (REACH)
USA (EPA) Approved for food preservation Approved as disinfectant Phase-out (nonylphenol ethoxylates)
Environmental Indoor air: 8.5–70 ng/m³ Degrades to OPP in water Banned in detergents
  • EU Regulations : POPP and SOPP were removed from Annex V of the Cosmetics Regulation (EC 1223/2009) due to insufficient safety data, while OPP remains authorized .
  • Environmental Presence : OPP correlates with phthalates indoors, suggesting shared sources like PVC flooring and cleaning agents .

Biological Activity

o-Phenylphenol potassium salt (POPP) is a derivative of ortho-phenylphenol (OPP), widely recognized for its applications as a fungicide and disinfectant. This article explores the biological activity of POPP, focusing on its toxicological effects, metabolic pathways, and potential health implications based on diverse research findings.

This compound is characterized by its chemical structure, which features two phenolic rings connected by a single bond. This structure contributes to its biological activity, particularly its antimicrobial properties.

General Toxicity

Research indicates that POPP exhibits low toxicity following single oral and dermal exposure in experimental animals. However, it is classified as irritating to skin and mucous membranes, with SOPP and POPP being corrosive . Chronic toxicity studies have shown no significant estrogenic or endocrine-disrupting effects in mammals .

Carcinogenicity Studies

A notable aspect of POPP's biological activity is its potential carcinogenic effects. Studies involving Fischer 344 rats demonstrated that high dietary concentrations of OPP led to increased incidences of urinary bladder tumors. The findings suggest that the urothelium is particularly sensitive to OPP exposure, with changes ranging from hyperplasia to transitional cell carcinoma .

Study TypeFindings
Chronic Toxicity (2 years)Induced urinary bladder cancer in F344 rats at high doses .
Reproductive ToxicityNo significant effects on fertility or teratogenic outcomes observed .
MetabolismMajor metabolites include ortho-phenylphenol-glucuronide; significant sex differences in excretion rates .

Metabolic Pathways

The metabolism of POPP has been studied extensively. In Fischer 344 rats, urinary metabolites accounted for a substantial portion of the administered dose, with male rats excreting significantly higher amounts of certain glucuronides compared to females . This metabolic profile suggests that gender may influence the biological response to POPP exposure.

Developmental Toxicity

In a study assessing developmental toxicity, maternal exposure to OPP at high doses resulted in reduced fetal body weights and increased skeletal malformations. The no-observed-effect level (NOEL) was determined to be 300 mg/kg/day based on these findings .

Long-term Exposure Effects

Long-term exposure studies have shown that while OPP does not induce significant carcinogenic effects in mice or other species at lower doses, it has been associated with liver changes indicative of metabolic adaptation in high-dose scenarios .

Regulatory Status

POPP is regulated under various health safety guidelines due to its potential biological effects. The Environmental Protection Agency (EPA) has established safety margins for the use of OPP and its salts based on their toxicological profiles, emphasizing the need for careful risk assessment in consumer products containing these compounds .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and characterizing o-phenylphenol potassium salt in the laboratory?

this compound is synthesized by neutralizing o-phenylphenol with potassium hydroxide (KOH) in a controlled aqueous reaction. The process involves stoichiometric titration to ensure complete deprotonation of the phenolic group. Characterization typically employs Fourier-transform infrared spectroscopy (FTIR) to confirm the formation of the phenolic salt (C-O⁻ stretch at ~1250 cm⁻1), elemental analysis for potassium content, and nuclear magnetic resonance (NMR) to verify structural integrity . For purity assessment, high-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended .

Q. Which analytical techniques are most reliable for detecting this compound residues in environmental or biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for trace-level detection in complex matrices. For aqueous samples, solid-phase extraction (SPE) using C18 cartridges improves sensitivity. In plant or tissue samples, QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) extraction followed by HPLC with fluorescence detection (excitation 270 nm, emission 315 nm) provides high selectivity. Method validation should adhere to ISO/IEC 17025 guidelines, including recovery studies (70–120%) and limits of quantification (LOQ) ≤ 0.01 mg/kg .

Q. What are the critical toxicity endpoints for this compound, and how are they assessed in preclinical studies?

Key endpoints include acute oral toxicity (OECD 423), repeated-dose 90-day studies (OECD 408), and genotoxicity (Ames test, OECD 471; micronucleus assay, OECD 487). Chronic exposure risks, such as nephrotoxicity, are evaluated via histopathology and urinary biomarkers (e.g., kidney injury molecule-1 [KIM-1]). Carcinogenicity assessments follow IARC protocols, though current data classify it as "not classifiable" (Group 3) due to insufficient evidence in rodents .

Advanced Research Questions

Q. What experimental approaches are used to investigate the mechanism of oxidative stress induction by this compound?

In vitro models (e.g., HepG2 cells) are treated with the compound at IC₅₀ concentrations (typically 50–100 µM) to measure reactive oxygen species (ROS) using fluorescent probes (e.g., DCFH-DA). Glutathione (GSH) depletion is quantified via Ellman’s assay, while mitochondrial dysfunction is assessed via JC-1 staining for membrane potential. Transcriptomic analysis (RNA-seq) of Nrf2/ARE pathway genes (e.g., HO-1, NQO1) further elucidates oxidative stress responses .

Q. How can researchers address data gaps in environmental fate modeling for this compound?

Integrate fugacity modeling (e.g., EQC Level III) with field data to predict partitioning into water, soil, and sediment. For regions lacking monitoring data (e.g., Australia), use conservative assumptions: default log Kₒw of 3.1 and soil adsorption coefficient (Kd) of 50 L/kg. Validate models with spiked-sediment microcosms under OECD 308 conditions to measure biodegradation half-lives (t₁/₂) .

Q. What experimental design considerations are critical for regulatory compliance studies on this compound in cosmetics?

Follow SCCS guidelines for preservative efficacy (e.g., challenge tests per ISO 11930) and systemic toxicity. For dermal absorption, use Franz diffusion cells with human skin explants, ensuring exposure durations mimic real-world use (≤1% residual in receptor fluid). Address carcinogenicity concerns by including p53 mutation assays and mechanistic data to rebut Category 2 classification under CLP .

Q. How can stability and compatibility of this compound with formulation excipients be systematically evaluated?

Conduct forced degradation studies (ICH Q1A): expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B) for 4–12 weeks. Use differential scanning calorimetry (DSC) to detect polymorphic changes and isothermal microcalorimetry (IMC) to assess incompatibility with oxidizers (e.g., peroxides). For aqueous formulations, monitor pH-dependent hydrolysis via kinetic modeling (Arrhenius plots) .

Q. What methodologies are employed to assess endocrine-disrupting potential in aquatic species?

Use OECD Fish Sexual Development Test (TG 234) with fathead minnows (Pimephales promelas). Endpoints include vitellogenin induction (ELISA) and gonadal histopathology. For mechanistic insight, perform ER/AR receptor binding assays (OECD 455) and transactivation tests in GH3.Luc cells. Field studies should measure bioconcentration factors (BCF) in benthic organisms to validate lab findings .

Properties

CAS No.

13707-65-8

Molecular Formula

C12H10KO

Molecular Weight

209.30 g/mol

IUPAC Name

potassium;2-phenylphenolate

InChI

InChI=1S/C12H10O.K/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;/h1-9,13H;

InChI Key

LEUKGHVZJCKWMI-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=CC=C2[O-].[K+]

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=CC=C2[O-].[K+]

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2O.[K]

Key on ui other cas no.

13707-65-8

Pictograms

Corrosive; Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 526.36 grams (3.092 moles) of 2-phenylphenol, a 45% aqueous solution containing 171.79 grams (3.062 moles) of potassium hydroxide and 2000 ml. of toluene was heated to reflux under nitrogen, with stirring, and the water which passed over was collected in a Dean-Stark trap. When all water had been removed by azeotropic distillation, the mixture was cooled and anhydrous potassium 2-phenylphenate was isolated in nearly quantitative yield by filtration and dried under vacuum at 120° C.
Quantity
526.36 g
Type
reactant
Reaction Step One
[Compound]
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aqueous solution
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0 (± 1) mol
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reactant
Reaction Step Two
Quantity
171.79 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
potassium 2-phenylphenate

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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